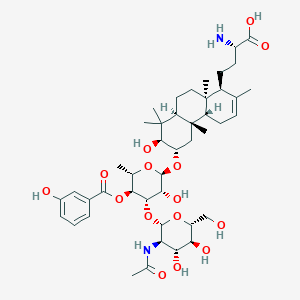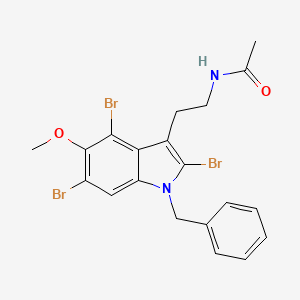![molecular formula C10H10Os-6 B1247603 [Os(eta(5)-C5H5)2]](/img/structure/B1247603.png)
[Os(eta(5)-C5H5)2]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmocene is an osmium coordination entity and a bis(eta(5)-cyclopentadienyl)metal(II).
Aplicaciones Científicas De Investigación
1. Structural Analysis and Hydrogen Interaction
- The structure of osmium complexes and their interaction with hydrogen has been a subject of interest. For example, a study by Hasegawa et al. (1994) on [Os(η^2-H2)en2CH3CO2]PF6, a dihydrogen complex of osmium(II) amines, provided insights into the H-H interaction strength and the structural arrangement around osmium centers, indicating a potential for studying oxidative addition of dihydrogen at transition-metal centers (Hasegawa et al., 1994).
2. Reactivity and Biological Interactions
- The reactivity of osmium(II) arene complexes under physiological conditions has been investigated, particularly in comparison with ruthenium(II) arene complexes. A study by Peacock et al. (2006) found that osmium(II) arene complexes exhibit different hydrolysis behavior and nucleobase binding compared to ruthenium(II) analogues, highlighting the importance of ligand choice in determining reactivity and potential biomedical applications (Peacock et al., 2006).
3. Cluster Formation and Molecular Rearrangements
- Osmium complexes also exhibit interesting molecular rearrangements when coordinated with diynes. Clarke et al. (2003) investigated the reaction between [Os3H2(CO)10] and 1,4-diphenylbuta-1,3-diyne, leading to the formation of various osmium cluster complexes with unique structural features, demonstrating the rich chemistry of osmium in cluster formation (Clarke et al., 2003).
Propiedades
Nombre del producto |
[Os(eta(5)-C5H5)2] |
|---|---|
Fórmula molecular |
C10H10Os-6 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;cyclopentane;osmium |
InChI |
InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
Clave InChI |
SVRJEADNGCVXAW-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Os] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



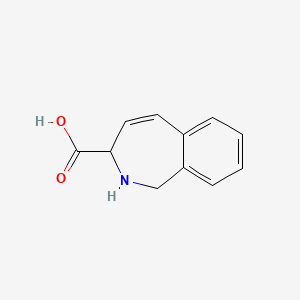
![(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenoxy]phenyl]propanoic acid](/img/structure/B1247523.png)
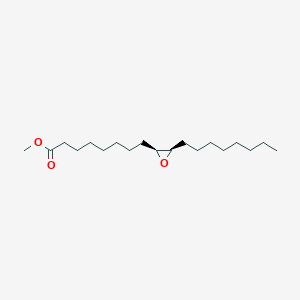
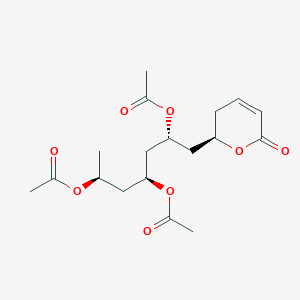
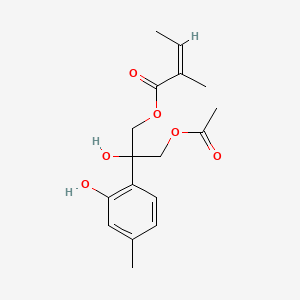
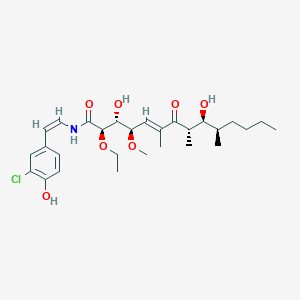
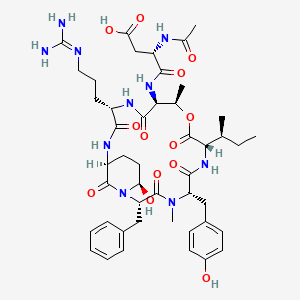
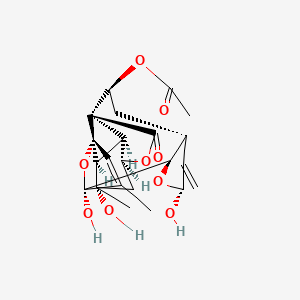
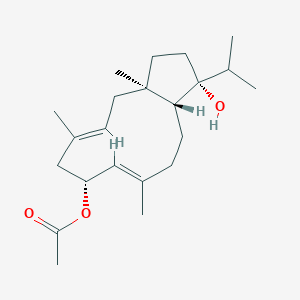
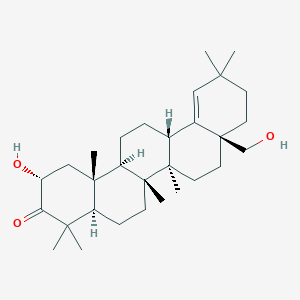
![(12bR)-10-bromo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B1247538.png)
![(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1247540.png)
